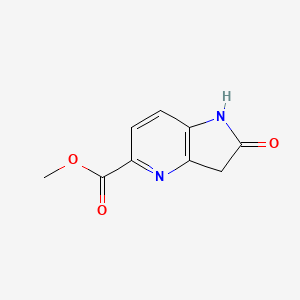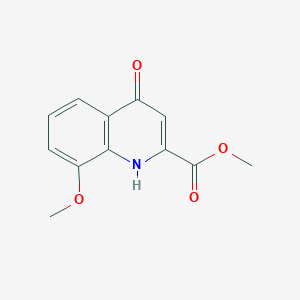![molecular formula C16H21NO3 B2535277 (2E)-3-[4-methoxy-3-(piperidin-1-ylmethyl)phenyl]acrylic acid CAS No. 893732-07-5](/img/structure/B2535277.png)
(2E)-3-[4-methoxy-3-(piperidin-1-ylmethyl)phenyl]acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-[4-methoxy-3-(piperidin-1-ylmethyl)phenyl]acrylic acid, also known as MMPPA, is a synthetic organic compound with a wide range of applications in scientific research. MMPPA has been studied for its potential use in drug development, as a potential therapeutic agent, and as a tool for studying biochemical and physiological processes.
Scientific Research Applications
(2E)-3-[4-methoxy-3-(piperidin-1-ylmethyl)phenyl]acrylic acid has been studied for its potential use in drug development, as a potential therapeutic agent, and as a tool for studying biochemical and physiological processes. (2E)-3-[4-methoxy-3-(piperidin-1-ylmethyl)phenyl]acrylic acid has been used to study the effects of drugs on the central nervous system, as well as to investigate the mechanisms of drug action and the pharmacokinetics of drugs. (2E)-3-[4-methoxy-3-(piperidin-1-ylmethyl)phenyl]acrylic acid has also been studied for its potential use in cancer therapy, as an anti-inflammatory agent, and as an antiviral agent.
Mechanism of Action
(2E)-3-[4-methoxy-3-(piperidin-1-ylmethyl)phenyl]acrylic acid is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and other inflammatory mediators. (2E)-3-[4-methoxy-3-(piperidin-1-ylmethyl)phenyl]acrylic acid is also believed to act as an inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes and other inflammatory mediators.
Biochemical and Physiological Effects
(2E)-3-[4-methoxy-3-(piperidin-1-ylmethyl)phenyl]acrylic acid has been found to reduce inflammation and pain, as well as to inhibit the growth of certain types of cancer cells. In addition, (2E)-3-[4-methoxy-3-(piperidin-1-ylmethyl)phenyl]acrylic acid has been found to have anti-viral, anti-bacterial, and anti-fungal properties.
Advantages and Limitations for Lab Experiments
(2E)-3-[4-methoxy-3-(piperidin-1-ylmethyl)phenyl]acrylic acid is an effective and relatively safe tool for studying biochemical and physiological processes in the laboratory. (2E)-3-[4-methoxy-3-(piperidin-1-ylmethyl)phenyl]acrylic acid is relatively easy to synthesize, and can be purified to a high degree of purity. However, (2E)-3-[4-methoxy-3-(piperidin-1-ylmethyl)phenyl]acrylic acid is not suitable for long-term use in the laboratory, as it has a relatively short shelf life.
Future Directions
There are numerous potential future directions for the use of (2E)-3-[4-methoxy-3-(piperidin-1-ylmethyl)phenyl]acrylic acid. These include further research into its potential therapeutic applications, such as its use in cancer therapy and as an anti-inflammatory agent. Additionally, further research into the mechanisms of action of (2E)-3-[4-methoxy-3-(piperidin-1-ylmethyl)phenyl]acrylic acid and its potential interactions with other drugs is needed. Additionally, further research into the potential of (2E)-3-[4-methoxy-3-(piperidin-1-ylmethyl)phenyl]acrylic acid as an antiviral, anti-bacterial, and anti-fungal agent is needed. Finally, further research into the potential of (2E)-3-[4-methoxy-3-(piperidin-1-ylmethyl)phenyl]acrylic acid as a tool for studying biochemical and physiological processes is needed.
Synthesis Methods
(2E)-3-[4-methoxy-3-(piperidin-1-ylmethyl)phenyl]acrylic acid can be synthesized from the reaction of 4-methoxy-3-(piperidin-1-ylmethyl)phenylacetic acid and potassium carbonate in dimethyl sulfoxide (DMSO). The reaction is conducted at high temperature (120°C) and pressure (100 bar). The reaction produces a crystalline product which can be purified by recrystallization.
properties
IUPAC Name |
(E)-3-[4-methoxy-3-(piperidin-1-ylmethyl)phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-20-15-7-5-13(6-8-16(18)19)11-14(15)12-17-9-3-2-4-10-17/h5-8,11H,2-4,9-10,12H2,1H3,(H,18,19)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDWBZGKOXNMSZ-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)CN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)O)CN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[4-methoxy-3-(piperidin-1-ylmethyl)phenyl]acrylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(2-Fluoro-6-methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2535195.png)
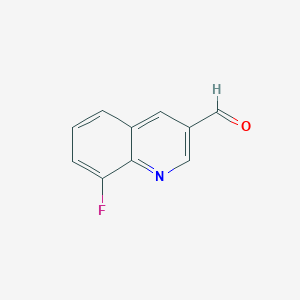
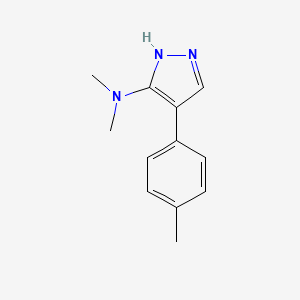
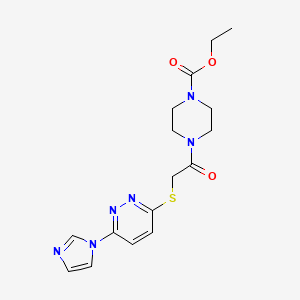
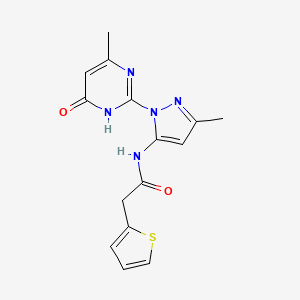
![N-(4-chlorophenyl)-5-methyl-7-(pyridin-3-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2535205.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2535206.png)
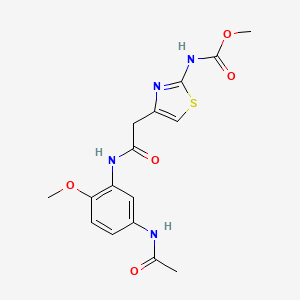
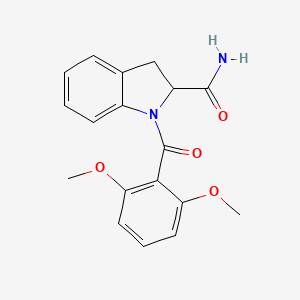
![(Z)-methyl 2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2535210.png)

